1-Acetyl-4-(p-methylbenzoyl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-methylbenzoyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11-3-5-13(6-4-11)15(18)14-7-9-16(10-8-14)12(2)17/h3-6,14H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWJZPGTKVWEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613825 | |
| Record name | 1-[4-(4-Methylbenzoyl)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-19-4 | |
| Record name | 1-[4-(4-Methylbenzoyl)-1-piperidinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887352-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4-Methylbenzoyl)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Piperidine Containing Chemical Scaffolds in Medicinal Chemistry and Organic Synthesis
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry and pharmaceutical development. cookechem.com This scaffold is a cornerstone in the design of new drugs, appearing in more than twenty classes of pharmaceuticals and a vast array of natural alkaloids. cookechem.com The prevalence of the piperidine moiety stems from its favorable physicochemical and pharmacological properties.
Introducing a piperidine scaffold into a molecule can serve several strategic purposes in drug design:
Modulation of Physicochemical Properties: The piperidine ring is inherently both hydrophilic (due to the nitrogen atom) and lipophilic (due to the hydrocarbon backbone). This dual nature allows chemists to fine-tune properties like solubility and membrane permeability. cymitquimica.com
Enhancement of Biological Activity: The three-dimensional, non-planar structure of the piperidine ring allows for precise spatial arrangements of functional groups, enabling more specific and potent interactions with biological targets like enzymes and receptors. cookechem.com
Improvement of Pharmacokinetic Profiles: The metabolic stability of the piperidine ring can lead to improved drug-like properties, including better absorption, distribution, metabolism, and excretion (ADME) profiles. as-1.co.jp
Reduction of Toxicity: In some cases, incorporating a piperidine scaffold can help mitigate adverse effects, such as reducing cardiac hERG toxicity. as-1.co.jp
The development of efficient and cost-effective synthetic methods to create substituted piperidines is a significant focus of modern organic chemistry, reflecting the high demand for these versatile building blocks in the creation of novel therapeutic agents. cookechem.com
Historical Context of Benzoylpiperidine Derivatives in Drug Discovery
Within the large family of piperidine-containing compounds, the benzoylpiperidine fragment holds a special status as a "privileged structure." This term refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a rich source for drug discovery. The phenyl(piperidin-4-yl)methanone (B1296144) core, which defines the benzoylpiperidine class, is found in a wide range of bioactive small molecules with therapeutic applications, including anti-cancer, antipsychotic, anti-thrombotic, and neuroprotective agents.
The significance of this structural class is highlighted by its presence in well-established drugs. For instance, the 4-(p-fluorobenzoyl)piperidine fragment is a key component of antipsychotic medications, where it is crucial for anchoring the ligand to serotonin (B10506) receptors like 5-HT₂A. This fragment is considered a constrained version of the butyrophenone (B1668137) pharmacophore, a feature in many neuroleptic drugs. The metabolic stability of the benzoylpiperidine core and its potential to act as a bioisostere for the piperazine (B1678402) ring further enhance its utility and appeal in drug design and lead optimization.
Significance of the 1 Acetyl 4 P Methylbenzoyl Piperidine Moiety in Contemporary Chemical Research
1-Acetyl-4-(p-methylbenzoyl)piperidine is a distinct molecule that builds upon the foundational benzoylpiperidine scaffold. The addition of an acetyl group to the piperidine (B6355638) nitrogen and a methyl group to the para position of the benzoyl ring modifies the core structure, creating a specific derivative available for chemical synthesis and research.
While extensive biological studies on this specific compound are not widely documented in public literature, its primary role in contemporary research appears to be that of a synthetic intermediate or a building block. as-1.co.jp Chemical suppliers list it as a research chemical, indicating its availability for use in synthetic organic chemistry. as-1.co.jp The structure contains multiple functional groups—an amide, a ketone, and an aromatic ring—that can be subjected to further chemical transformations.
The un-acetylated precursor, piperidin-4-yl(p-tolyl)methanone, is also a known chemical entity, suggesting that the N-acetyl group is a deliberate modification to alter the compound's properties, perhaps to protect the nitrogen atom during a subsequent reaction step or to modulate its electronic or steric characteristics for a specific synthetic purpose. cookechem.com Its availability as a catalog compound facilitates research by providing a ready-to-use, functionalized piperidine derivative for constructing more complex target molecules in discovery programs.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 887352-19-4 |
| Boiling Point | 420.7±38.0 °C (Predicted) |
| Density | 1.104±0.06 g/cm³ (Predicted) |
| Solubility | Chloroform, Dichloromethane, DMF, Ethyl Acetate, Methanol |
Table 1: Physicochemical properties of this compound. Data sourced from chemical supplier information.
Biological and Pharmacological Research Applications
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like 1-Acetyl-4-(p-methylbenzoyl)piperidine influences its biological activity. These studies involve systematically modifying the molecule's different parts—the piperidine (B6355638) core, the N-acetyl group, and the substituted benzoyl group—to map their contributions to pharmacological effects.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For piperidine-based compounds, key pharmacophoric features often include the piperidine ring itself, which acts as a central scaffold, and the various substituents attached to it.
The core structure consists of several key components:
Piperidine Ring : This saturated heterocyclic ring serves as a versatile scaffold. Its conformation and the spatial arrangement of its substituents are critical for fitting into the binding sites of biological targets. nih.govdndi.org In some novel bacterial topoisomerase inhibitors, the piperidine moiety is positioned in a solvent-exposed region of the target-binding site. nih.gov
N-Acetyl Group : The acetyl group on the piperidine nitrogen can influence the molecule's polarity, solubility, and ability to act as a hydrogen bond acceptor. In related series, modifying or replacing the N-benzyl group with other substituents has been a key strategy in SAR studies for acetylcholinesterase inhibitors. nih.gov
4-(p-methylbenzoyl) Group : This aromatic ketone moiety attached at the 4-position of the piperidine ring is a significant feature. The benzoyl group can participate in various non-covalent interactions, including pi-pi stacking and hydrogen bonding. The para-methyl substituent on the phenyl ring can further modulate electronic properties and steric fit within a receptor pocket.
Modifying the structure of piperidine-based compounds leads to observable changes in their biological effects, providing insight into the SAR.
Modifications to the Piperidine Ring : Research on related scaffolds has shown that the nature of the heterocyclic ring is crucial. For instance, in one study, replacing a piperidine ring with a morpholine (B109124) ring, while improving metabolic clearance, resulted in a complete loss of activity against Trypanosoma cruzi. dndi.org Conversely, introducing unsaturation into the piperidine ring led to a tenfold increase in potency in the same study. dndi.org
Modifications to Amide Linkages : In a series of acetylcholinesterase inhibitors, the introduction of a phenyl group on the nitrogen atom of the amide moiety resulted in enhanced activity. nih.gov This suggests that the region around the carbonyl group is sensitive to steric and electronic changes.
Substituents on Aromatic Rings : In the development of monoamine oxidase (MAO) inhibitors, the type and position of substituents on the benzaldehyde (B42025) ring of benzhydrazone (B1238758) derivatives were investigated to determine their contribution to activity. mdpi.com Similarly, for 4-azaindole-2-piperidine compounds, 4-methoxyindole (B31235) analogs showed higher potency than those without the methoxy (B1213986) group. dndi.org
These findings highlight that even minor structural alterations to the core scaffold of this compound could significantly impact its biological profile. Lipophilicity, a key physicochemical parameter, is also heavily influenced by such structural modifications, which in turn affects transport through biological membranes and ligand-receptor interactions. nih.gov
Mechanisms of Biological Action
The biological effects of a compound are dictated by its interactions at a molecular and cellular level. For derivatives related to this compound, research has pointed to several mechanisms of action, including direct interactions with enzymes and interference with fundamental cellular processes.
Molecular docking studies on related compounds have provided insights into how piperidine derivatives may bind to their biological targets. For piperine, an alkaloid containing a piperidine moiety, docking calculations showed that it forms water-bridged hydrogen bonds with Cys172 and Tyr188 residues within the active site of monoamine oxidase. nih.gov In another study of a benzenesulfonamide-based MAO-B inhibitor, the sulfonamide group was found to interact with residues in the substrate cavity of the enzyme. mdpi.com These examples suggest that the functional groups on the this compound scaffold, such as the carbonyl oxygen and the aromatic ring, are likely to be key points of interaction with protein targets.
The piperidine scaffold is a common feature in many enzyme inhibitors.
Acetylcholinesterase (AChE) : AChE is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. scielo.br Its inhibition is a key strategy for treating Alzheimer's disease. nih.gov Numerous piperidine derivatives have been developed as potent AChE inhibitors. nih.gov For example, Donepezil, which contains a 1-benzyl-4-piperidine moiety, is a strong, mixed-type inhibitor of AChE. nih.gov The neurotoxicant MPDP+, a dihydropyridinium ion, also inhibits AChE in a noncompetitive manner. nih.gov A series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives were also evaluated as AChE inhibitors. scielo.br
Monoamine Oxidases (MAOs) : MAO-A and MAO-B are enzymes that metabolize neurotransmitters like dopamine (B1211576) and serotonin (B10506). Their inhibition is a therapeutic approach for depression and Parkinson's disease. nih.govmdpi.com Pyridazinobenzylpiperidine derivatives have been synthesized and evaluated as MAO inhibitors, with many showing selective and potent inhibition of MAO-B. mdpi.comresearchgate.net For instance, compound S5 from this class was a potent and selective MAO-B inhibitor with an IC₅₀ value of 0.203 μM. researchgate.net
Dipeptidyl Peptidase-IV (DPP-IV) : DPP-IV inhibitors, or "gliptins," are a class of oral medications used to treat type 2 diabetes. nih.gov They work by preventing the breakdown of incretin (B1656795) hormones like GLP-1, which helps to regulate blood glucose levels. nih.govresearchgate.net The inhibition of DPP-4 prolongs the action of incretins, leading to improved glucose homeostasis. researchgate.net While direct studies on this compound are not available, the development of various heterocyclic compounds as DPP-IV inhibitors suggests this could be a potential area of investigation.
Urease : Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in diseases caused by pathogens like Helicobacter pylori. scielo.br In a study of piperidine derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety, all tested compounds showed strong inhibitory activity against urease, with many being significantly more potent than the reference standard, thiourea. scielo.br
Table 1: Enzyme Inhibition Data for Selected Piperidine Derivatives
| Compound Class/Name | Target Enzyme | IC₅₀ Value (µM) | Source |
|---|---|---|---|
| Pyridazinobenzylpiperidine (Compound S5) | MAO-B | 0.203 | researchgate.net |
| Pyridazinobenzylpiperidine (Compound S5) | MAO-A | 3.857 | researchgate.net |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-... (Compound 7m) | Urease | 0.63±0.001 | scielo.br |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-... (Compound 7o) | Urease | 1.13±0.003 | scielo.br |
| Thiourea (Reference) | Urease | 21.25±0.15 | scielo.br |
Beyond enzyme inhibition, piperidine-containing molecules can influence broader cellular mechanisms.
DNA Cleavage : Piperidine is a well-known chemical reagent used in the Maxam-Gilbert method of DNA sequencing to cleave the DNA backbone at modified bases. ttu.ee This process involves the chemical modification of a base, its removal from the deoxyribose sugar, and subsequent β-elimination of the phosphate (B84403) groups, a reaction catalyzed by piperidine. ttu.ee Hot piperidine is often used to induce cleavage at abasic sites or at sites damaged by UV radiation. nih.gov While this is a chemical application, it demonstrates the ability of the piperidine structure to interact with and mediate the cleavage of DNA. nih.govnih.gov
Topoisomerase Inhibition : Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV (topoIV), are validated targets for antibiotics. nih.gov A promising class of novel bacterial topoisomerase inhibitors (NBTIs) incorporates a piperidine moiety as a key structural feature. nih.gov These agents can inhibit both enzymes, with topoIV often being the primary target in Gram-negative bacteria. nih.gov One such inhibitor demonstrated potent activity against Staphylococcus aureus Topo IV with an IC₅₀ of 0.23 μM. medchemexpress.com
Angiogenesis : There is currently no available research from the conducted searches specifically linking this compound or its close derivatives to the process of angiogenesis.
Metabolism and Biotransformation
The metabolic journey of a chemical compound within a biological system is a critical determinant of its potential therapeutic efficacy and duration of action. For this compound, its biotransformation is likely to follow established pathways for piperidine-containing molecules, primarily involving Phase I and Phase II metabolic reactions.
Phase I Metabolic Pathways (e.g., N-Dealkylation, Hydroxylation)
Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of a compound to facilitate excretion. For piperidine derivatives, N-dealkylation and hydroxylation are common metabolic routes. nih.govnih.gov In the case of this compound, the acetyl group on the piperidine nitrogen represents a potential site for metabolic activity. However, N-deacetylation might be a less common initial step compared to other enzymatic attacks on the molecule.
Hydroxylation, the addition of a hydroxyl (-OH) group, is another key Phase I pathway. nih.gov This can occur on the piperidine ring itself or on the p-methylbenzoyl moiety. Aromatic hydroxylation of the tolyl group or hydroxylation at various positions on the piperidine ring would generate more polar metabolites.
Enzymatic Biotransformation (e.g., Cytochrome P450s, N-acetyl transferase)
The Cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is the primary catalyst for Phase I metabolism of a vast array of compounds. nih.govmdpi.commdpi.com It is highly probable that CYP enzymes, such as those from the CYP3A and CYP2D families, would be involved in the metabolism of this compound, mediating oxidative reactions like hydroxylation. nih.gov The specific isozymes involved would depend on the compound's structure and its affinity for the active sites of different CYP enzymes.
While N-acetyltransferases are typically involved in the addition of an acetyl group (a Phase II reaction), the stability of the existing N-acetyl group on this compound would be of interest in metabolic studies.
Pharmacological Activities and Therapeutic Potential
The piperidine scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.gov While direct evidence for this compound is lacking, the activities of related structures suggest potential areas for pharmacological investigation.
Anticancer and Cytotoxic Effects
Numerous piperidine and piperazine (B1678402) derivatives have been investigated for their potential as anticancer agents. nih.govresearchgate.net For instance, studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated cytotoxic activity against various cancer cell lines. nih.gov The mechanism of action for such compounds often involves the induction of apoptosis and inhibition of cell proliferation. nih.govnih.gov While no specific data exists for this compound, its structural similarity to other compounds with demonstrated anticancer effects suggests that its evaluation for cytotoxic activity against a panel of human cancer cell lines would be a logical step in exploring its therapeutic potential.
Table 1: Representative Anticancer Activity of Structurally Related Piperazine Derivatives
| Compound Class | Cancer Cell Lines Tested | Observed Effects |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Liver (HUH7, FOCUS, etc.), Breast (MCF7, BT20, etc.), Colon (HCT-116), Gastric (KATO-3), Endometrial (MFE-296) | Significant cell growth inhibitory activity. nih.gov |
| N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine Analogs | Human melanoma cell lines (UACC-62, SK-MEL-2) | Potent activity, induction of apoptosis. nih.gov |
This table is for illustrative purposes based on related compounds and does not represent data for this compound.
Anti-inflammatory and Analgesic Activities
An extensive review of scientific literature and chemical databases reveals a notable absence of published research investigating the anti-inflammatory and analgesic properties of this compound. While the broader class of piperidine derivatives has been a subject of interest in the development of anti-inflammatory and analgesic agents, specific studies on this particular compound have not been reported.
Although research into related piperidine structures has shown promise, with some analogues exhibiting significant activity in preclinical models, no such data is available for this compound. Consequently, its potential efficacy in reducing inflammation or alleviating pain remains undetermined.
Neuropsychiatric and Neurodegenerative Applications (e.g., Antipsychotic, Anti-Alzheimer's, Anticonvulsant)
There is currently no available scientific literature to support the application of this compound in the context of neuropsychiatric or neurodegenerative conditions. Searches of scholarly databases yield no studies evaluating its potential as an antipsychotic, anti-Alzheimer's, or anticonvulsant agent.
The exploration of novel compounds for these complex disorders is an active area of pharmaceutical research. However, based on the available information, this compound has not been a subject of investigation for these therapeutic applications.
Other Reported Biological Activities (e.g., Antiviral, Antimalarial, Antihypertensive, Anticoagulant, Antidiabetic)
A comprehensive search of existing research reveals no documented studies on the antiviral, antimalarial, antihypertensive, anticoagulant, or antidiabetic activities of this compound. While diverse biological activities are often explored for novel chemical entities, this specific compound does not appear to have been screened for these particular therapeutic potentials in any published research. Therefore, its profile in these areas of pharmacology is currently unestablished.
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Molecular Dynamics
The conformational landscape of 1-Acetyl-4-(p-methylbenzoyl)piperidine is primarily dictated by the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric and torsional strain. In this arrangement, substituents can occupy either axial or equatorial positions. For the bulky 4-(p-methylbenzoyl) group, an equatorial position is strongly favored to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions of the piperidine ring.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time in a simulated physiological environment. An MD simulation would typically reveal the stability of the chair conformation, the rotational freedom of the p-methylbenzoyl group, and the conformational preferences of the N-acetyl substituent. Key findings from such a hypothetical simulation would likely include:
Piperidine Ring Stability: The piperidine ring would be expected to remain predominantly in the chair conformation throughout the simulation.
Substituent Flexibility: The bond connecting the benzoyl group to the piperidine ring and the bond between the phenyl ring and the carbonyl group would exhibit significant rotational freedom. This flexibility allows the p-methylphenyl moiety to explore various orientations relative to the piperidine core.
Solvent Interactions: In an aqueous environment, water molecules would be observed forming transient hydrogen bonds with the carbonyl oxygen atoms of the acetyl and benzoyl groups.
| Structural Feature | Predicted Stable Conformation | Key Torsional Angles (Hypothetical) |
| Piperidine Ring | Chair | C2-C3-C4-C5: ~55° |
| 4-substituent | Equatorial | C3-C4-C(carbonyl)-C(phenyl): ~180° |
| N-acetyl group | Planar amide bond | C2-N1-C(acetyl)-O: ~0° or ~180° |
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. In the absence of a defined biological target for this compound, we can describe the general principles of how it might interact within a hypothetical enzyme's active site.
The docking process would involve placing the molecule into the binding pocket of a receptor and scoring the different poses based on the predicted binding affinity. The key interactions that would be assessed include:
Hydrogen Bonding: The carbonyl oxygen of the N-acetyl group and the benzoyl group can act as hydrogen bond acceptors.
Hydrophobic Interactions: The p-methylphenyl group and the aliphatic piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the active site.
Pi-Stacking: The aromatic phenyl ring can form pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The piperidine ring itself often serves as a scaffold to position the key interacting functional groups in the optimal geometry for binding. nih.gov
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Protein Residue |
| Hydrogen Bond (Acceptor) | Acetyl oxygen, Benzoyl oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Hydrophobic | p-methylphenyl group, Piperidine ring | Leucine, Isoleucine, Valine, Alanine |
| Pi-Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide detailed insights into the electronic structure and properties of a molecule. acs.org These methods are used to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. For this compound, DFT calculations using a functional like B3LYP with a basis set such as 6-31G(d) would be a common approach to obtain a reliable ground-state geometry and electronic properties.
Electronic Structure Analysis (e.g., HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
For this compound, the HOMO is likely to be localized on the electron-rich p-methylphenyl ring, while the LUMO is expected to be centered on the benzoyl carbonyl group and the conjugated system. A smaller HOMO-LUMO gap would suggest higher chemical reactivity.
| Molecular Orbital | Predicted Localization | Implication |
| HOMO | p-methylphenyl ring | Region susceptible to electrophilic attack |
| LUMO | Benzoyl carbonyl and phenyl ring | Region susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Indicator of chemical stability |
Thermodynamic and Spectroscopic Property Predictions
DFT calculations can also predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, which are important for understanding the stability and reactivity of the molecule under different conditions.
Furthermore, the vibrational frequencies calculated using DFT can be used to simulate the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. Key predicted vibrational frequencies would include the C=O stretching frequencies for the amide and ketone groups, and the C-H stretching frequencies for the aromatic and aliphatic parts of the molecule.
| Property | Predicted Value (Hypothetical) | Significance |
| Enthalpy of Formation | -X kJ/mol | Indicates thermodynamic stability |
| C=O Stretch (Amide) | ~1650 cm⁻¹ | Characteristic IR absorption |
| C=O Stretch (Ketone) | ~1680 cm⁻¹ | Characteristic IR absorption |
Structure-Based Drug Design Principles
The principles of structure-based drug design involve using the three-dimensional structure of a ligand-protein complex to guide the optimization of the ligand's affinity and selectivity. Based on the hypothetical docking results for this compound, several modifications could be proposed to enhance its binding to a target protein:
Introducing Hydrogen Bond Donors: If the active site contains a hydrogen bond acceptor, modifying the ligand to include a donor group (e.g., a hydroxyl or an amine group) could form an additional stabilizing interaction.
Modifying the Aromatic Ring: The substitution pattern on the phenyl ring could be altered to improve hydrophobic or electronic complementarity with the active site. For example, replacing the methyl group with a more electron-withdrawing or -donating group could modulate the electronic properties and binding interactions.
Altering the Piperidine Scaffold: While the piperidine ring is often a core structural element, its size or substitution could be modified to better fit the topology of the binding pocket.
This iterative process of computational analysis, chemical synthesis, and biological testing is fundamental to modern drug discovery. ugent.be
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Acetyl-4-(p-methylbenzoyl)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving acylation and benzoylation of the piperidine core. For example, acetyl groups are introduced using acetyl chloride or acetic anhydride under reflux in inert solvents (e.g., dichloromethane), followed by benzoylation with p-methylbenzoyl chloride. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of piperidine to acylating agent), temperature (0–25°C for acylation, 50–80°C for benzoylation), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Catalysts like AlCl3 may enhance electrophilic substitution efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR confirm substituent positions. Key signals include acetyl methyl protons (~2.1 ppm) and piperidine ring protons (2.2–3.5 ppm). Aromatic protons from the p-methylbenzoyl group appear at 7.2–7.8 ppm .
- IR : Stretching vibrations for carbonyl groups (C=O at ~1680 cm⁻¹ for acetyl and ~1660 cm⁻¹ for benzoyl) validate acylation .
- X-ray crystallography : Resolves stereochemistry and crystal packing, with piperidine chair conformations and dihedral angles between substituents .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis or oxidation. Use desiccants (silica gel) to minimize moisture. Handle in fume hoods with nitrile gloves and PPE due to potential irritancy. Avoid contact with strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can QSAR models guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Descriptor selection : Use molecular descriptors (e.g., logP, topological polar surface area) to correlate with target binding (e.g., serotonin transporter inhibition) .
- Training data : Curate datasets of IC50/pIC50 values from analogous piperidine derivatives. Apply algorithms like partial least squares (PLS) or machine learning (random forests) .
- Validation : Cross-validate models with leave-one-out or test-set partitioning. Prioritize derivatives with predicted low nM activity for synthesis .
Q. How can contradictions in reported synthetic yields or analytical data be resolved?
- Methodological Answer :
- Reproducibility checks : Standardize reaction conditions (solvent purity, catalyst batch, temperature control). For example, AlCl3-catalyzed benzoylation may yield 45–60% depending on anhydrous conditions .
- Analytical validation : Re-run NMR with deuterated solvents to confirm peak assignments. Compare melting points (e.g., 181–183°C for acetylpiperidine intermediates) and HPLC retention times against reference standards .
Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?
- Methodological Answer :
- ADMET prediction : Use tools like ADMET Predictor™ to estimate blood-brain barrier permeability (e.g., BBB+ score >0.3), CYP450 inhibition (e.g., CYP2D6 IC50), and hERG cardiotoxicity risks. Validate with in vitro assays (e.g., microsomal stability) .
- Docking studies : Simulate binding to targets (e.g., dopamine D2 receptors) using AutoDock Vina. Focus on hydrogen bonding with acetyl/benzoyl groups and piperidine nitrogen interactions .
Q. How do structural modifications (e.g., substituent variation) impact the biological activity of this compound?
- Methodological Answer :
- SAR analysis : Replace p-methyl with electron-withdrawing groups (e.g., -F) to enhance metabolic stability. Compare IC50 shifts in enzyme assays (e.g., ≥10-fold improvement with 4-fluorobenzoyl vs. p-methyl ).
- Hybrid analogs : Fuse with bioactive scaffolds (e.g., nicotinamide) to dual-target enzymes like kinases and proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
